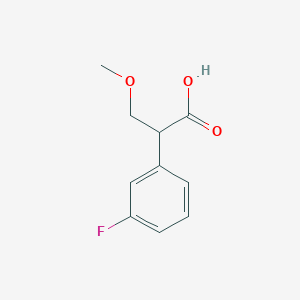

2-(3-Fluorophenyl)-3-methoxypropanoic acid

Description

2-(3-Fluorophenyl)-3-methoxypropanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a 3-fluorophenyl group attached to the second carbon of the propanoic acid backbone and a methoxy group at the third carbon. This structural configuration distinguishes it from analogs where substituents are positioned on the phenyl ring or the propanoic acid chain.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-3-methoxypropanoic acid |

InChI |

InChI=1S/C10H11FO3/c1-14-6-9(10(12)13)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3,(H,12,13) |

InChI Key |

LQIPMKHQYDYMPG-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1=CC(=CC=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-3-methoxypropanoic acid typically involves the reaction of 3-fluorophenylacetic acid with methoxypropanoic acid under specific conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-3-methoxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3-Fluorophenyl)-3-methoxypropanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The methoxy group can also play a role in modulating the compound’s properties and interactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-(3-Methoxyphenyl)propanoic Acid (FDB028423, CAS 10516-71-9): Structure: Methoxy group on the phenyl ring (position 3) instead of fluorine. Impact: The electron-donating methoxy group on the phenyl ring reduces acidity compared to fluorine’s electron-withdrawing effect. This may decrease solubility in polar solvents . Molecular Formula: C₁₀H₁₂O₃; Molecular Weight: 180.20 .

- 3-(2-Fluoro-3-methoxyphenyl)propanoic Acid (PubChem): Structure: Fluoro and methoxy groups both on the phenyl ring (positions 2 and 3). Impact: The proximity of fluorine and methoxy groups could induce steric hindrance or intramolecular hydrogen bonding, altering reactivity .

- 2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic Acid (CAS 1017147-07-7): Structure: Chlorine substituent on the benzyl group instead of fluorine. Impact: Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine .

Functional Group Variations

- 2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride (CAS 2044713-01-9): Structure: Aminooxy group replaces the 3-fluorophenyl moiety. Molecular Formula: C₄H₁₀ClNO₄; Molecular Weight: 171.58 .

- 3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4): Structure: Methoxy group on the phenyl ring (position 2). Physical Properties: Melting point 85–89°C; white solid .

Steric and Aromatic Interactions

- 3-(2-Fluorophenyl)-3-phenylpropanoic Acid (CAS 1142210-78-3): Structure: Two phenyl groups (one fluorinated) on the propanoic acid backbone. Impact: Increased steric bulk may hinder enzymatic degradation but reduce solubility .

Data Table: Key Properties of Analogs

*Estimated based on structural similarity.

Biological Activity

2-(3-Fluorophenyl)-3-methoxypropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H13F1O3

- Molecular Weight : 232.23 g/mol

Biological Activity

This compound has been investigated for various biological activities, particularly its anti-inflammatory and antioxidant properties. These activities are crucial for developing therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cyclooxygenase Enzymes : This action may lead to reduced production of pro-inflammatory prostaglandins.

- Modulation of NF-κB Pathway : The compound may interfere with the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. It was shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

In Vivo Studies

In vivo experiments using animal models have indicated that the compound possesses anti-inflammatory effects. For instance, in a rat model of inflammatory pain, administration of the compound resulted in a significant reduction in pain responses during both acute and chronic phases .

Case Study 1: Anti-Inflammatory Effects

A study conducted on rats subjected to sciatic nerve ligation demonstrated that treatment with this compound led to an 11.2-fold reduction in mechanical allodynia, showcasing its potential as an analgesic agent .

Case Study 2: Antioxidant Activity

Another research highlighted the compound's ability to inhibit lipid peroxidation in cultured cells, indicating its efficacy as an antioxidant agent. The results suggested that it could protect cellular membranes from oxidative damage.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.